molecular formula C13H16N4S B1275450 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 724749-10-4

4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275450
CAS No.: 724749-10-4
M. Wt: 260.36 g/mol
InChI Key: STLICZRBJOVEPW-UHFFFAOYSA-N
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Description

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield the triazole ring. The allyl group is introduced through an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can react with the allyl group under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it effective as a corrosion inhibitor. In biological systems, the compound may interact with enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity. This functional group also contributes to its potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-4-9-17-12(14-15-13(17)18)10-5-7-11(8-6-10)16(2)3/h4-8H,1,9H2,2-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLICZRBJOVEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396155
Record name 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724749-10-4
Record name 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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